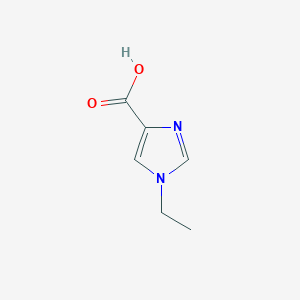

1-ethyl-1H-imidazole-4-carboxylic acid

货号 B2371267

CAS 编号:

71925-07-0

分子量: 140.142

InChI 键: GWKQLHRGJVYPOJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

1-Ethyl-1H-imidazole-4-carboxylic acid is an imidazole derivative that contains an imidazole group and a carboxylate group . It has been widely utilized to generate different types of coordination polymers .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The derivatives of 1, 3-diazole show different biological activities .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .科研应用

Synthesis and Structural Analysis

- Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, closely related to 1-ethyl-1H-imidazole-4-carboxylic acid, undergoes hydrolysis leading to a compound that crystallizes as a dihydrate. The planar organic entity formed is a flat molecule, which is linked through water molecules by hydrogen bonding into a three-dimensional network (Hai-qiang Wu, Zhi-gang Liu, & S. Ng, 2005).

Biological Activity and Pharmacology

- 1H-imidazoles, similar to 1-ethyl-1H-imidazole-4-carboxylic acid, demonstrate hormonal activity in estrogen receptor positive cells and show strong inhibitory effects on cyclooxygenase enzymes, suggesting their potential as pharmacological agents (T. Wiglenda et al., 2005).

Chemistry and Drug Synthesis

- The synthesis of 1H-4-substituted imidazoles, which includes derivatives like 1-ethyl-1H-imidazole-4-carboxylic acid, is crucial for the production of NS5A inhibitors, including daclatasvir, a prominent example. High-temperature/high-pressure continuous flow synthesis is used for this process, highlighting its importance in the development of pharmaceutical compounds (P. F. Carneiro et al., 2015).

Molecular Structure and Properties

- Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, structurally related to 1-ethyl-1H-imidazole-4-carboxylic acid, exhibit diverse hydrogen-bonded supramolecular structures. These structures can form chains, sheets, or three-dimensional frameworks, depending on the substituents and bonding types involved (M. Costa et al., 2007).

Inorganica Chimica Acta and Metal Complexes

- The ethylation of imidazole-4-acetate methyl ester leads to compounds including 1-ethyl-1H-imidazol-4-ylacetic acid methyl ester. These compounds, related to 1-ethyl-1H-imidazole-4-carboxylic acid, are used to form metal complexes, such as copper(II) complexes, which exhibit specific electronic transitions and redox behavior, important in the study of coordination chemistry (A. Banerjee et al., 2013).

性质

IUPAC Name |

1-ethylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKQLHRGJVYPOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-imidazole-4-carboxylic acid | |

CAS RN |

71925-07-0 |

Source

|

| Record name | 1-ethylimidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole

1856023-39-6

![tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate](/img/structure/B2371187.png)

![2-((1H-indol-3-yl)thio)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2371191.png)

![ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2371192.png)

![1-(2,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371195.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2371196.png)

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-phenylpropanoic acid](/img/structure/B2371198.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2371205.png)